DAAO Inhibitory Potency: 3-Bromo Derivative Exhibits Significantly Reduced Cellular Activity Relative to Non-Halogenated Parent Compound
The 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid demonstrates markedly attenuated DAAO inhibitory activity compared to its non-halogenated parent analog (4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 39793-31-2). In CHO cells expressing transfected DAAO, the 3-bromo derivative exhibits IC₅₀ values of 145 nM against human DAAO and 114 nM against rat DAAO, representing approximately 27-fold to 11.9-fold weaker inhibition relative to the biochemical IC₅₀ of 5.40 nM for the parent compound in competitive inhibition assays with human recombinant DAAO [1] [2]. This quantitative divergence establishes that bromination at the 3-position is detrimental to DAAO target engagement, a critical consideration for experimental design where either potent DAAO inhibition (select parent) or DAAO-independent mechanistic investigation (select brominated derivative) is required.
| Evidence Dimension | Inhibitory potency against D-amino acid oxidase (DAAO) |
|---|---|
| Target Compound Data | IC₅₀ = 145 nM (human DAAO), IC₅₀ = 114 nM (rat DAAO) |
| Comparator Or Baseline | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2): IC₅₀ = 5.40 nM (human recombinant DAAO competitive inhibition) |
| Quantified Difference | 27-fold reduction in potency (human DAAO cellular vs. biochemical assay); direct comparison reveals the bromine substitution substantially impairs DAAO inhibition |
| Conditions | Target compound: cellular assay in CHO cells expressing transfected human or rat DAAO. Comparator: biochemical competitive inhibition assay with human recombinant DAAO in presence of D-serine after 1 hr by coupled enzyme assay |
Why This Matters
Procurement decisions must align with the intended experimental endpoint: select the non-brominated parent for maximum DAAO inhibitory potency; select the 3-bromo derivative when DAAO inhibition is to be minimized or when the bromine is required as a synthetic handle for subsequent derivatization.
- [1] Bertin Bioreagent / Cayman Chemical. D-Amino Acid Oxidase Inhibitor (CAT N° 23894). Product Datasheet: IC₅₀ values of 145 and 114 nM in CHO cells expressing human and rat DAAO, respectively. View Source
- [2] BindingDB. BDBM50260725: 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CHEMBL507614). Affinity Data: IC₅₀ = 5.40 nM for competitive inhibition of human recombinant DAAO. View Source
